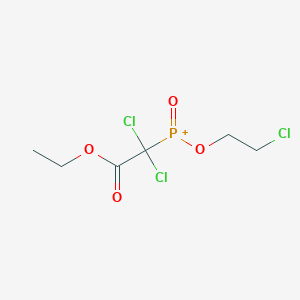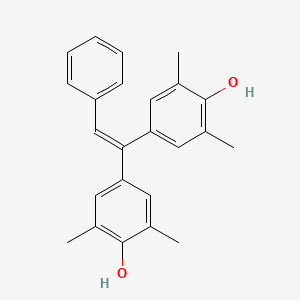
4,4'-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) is an organic compound characterized by its unique structure, which includes two phenol groups connected by a phenylethene bridge. This compound is known for its high degree of conjugation, which imparts significant stability and reactivity. It is commonly used in various scientific research fields due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Applications De Recherche Scientifique
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe due to its conjugated structure.
Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various materials.
Mécanisme D'action
The compound exerts its effects through its highly conjugated structure, which allows for efficient electron delocalization. This property makes it an effective antioxidant, as it can donate electrons to neutralize free radicals. The phenol groups can interact with various molecular targets, including enzymes and receptors, modulating their activity and pathways involved in oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Similar structure but with aldehyde groups instead of phenol groups.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene): Contains methoxy groups and bromine substituents.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-: Different substituents on the phenol rings.
Uniqueness
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) is unique due to its specific combination of phenol groups and a phenylethene bridge, which provides a balance of stability and reactivity. Its high degree of conjugation makes it particularly useful in applications requiring efficient electron delocalization and antioxidant properties.
Propriétés
Numéro CAS |
61064-72-0 |
|---|---|
Formule moléculaire |
C24H24O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H24O2/c1-15-10-20(11-16(2)23(15)25)22(14-19-8-6-5-7-9-19)21-12-17(3)24(26)18(4)13-21/h5-14,25-26H,1-4H3 |
Clé InChI |
QXKJUECZQNRDBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(=CC2=CC=CC=C2)C3=CC(=C(C(=C3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



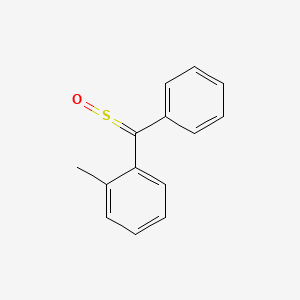
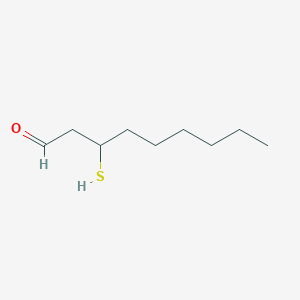
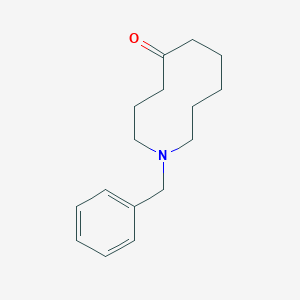
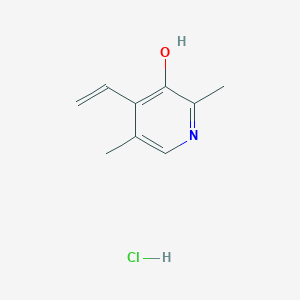
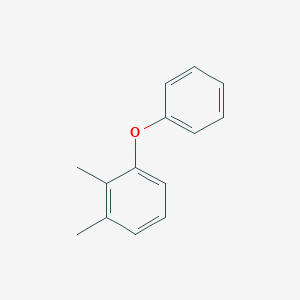

![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
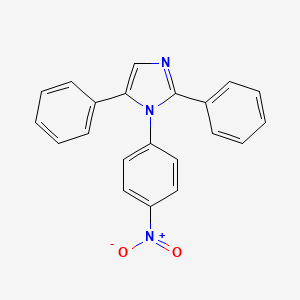
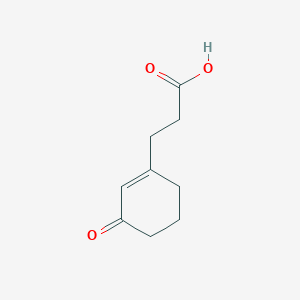
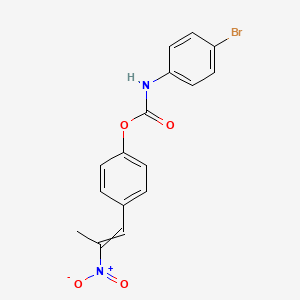
methyl}oxophosphanium](/img/structure/B14586250.png)

